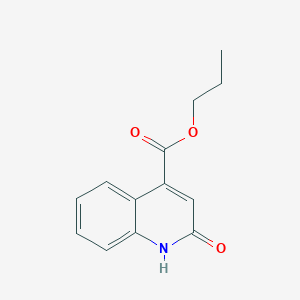

Propyl 2-hydroxyquinoline-4-carboxylate

Description

BenchChem offers high-quality Propyl 2-hydroxyquinoline-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl 2-hydroxyquinoline-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4564-64-1 |

|---|---|

Molecular Formula |

C13H13NO3 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

propyl 2-oxo-1H-quinoline-4-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-2-7-17-13(16)10-8-12(15)14-11-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3,(H,14,15) |

InChI Key |

FPPDXHVBLMXLFC-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC(=O)NC2=CC=CC=C21 |

Isomeric SMILES |

CCCOC(=O)C1=CC(=NC2=CC=CC=C21)O |

Canonical SMILES |

CCCOC(=O)C1=CC(=O)NC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

The Crystalline Architecture of Propyl 2-Hydroxyquinoline-4-carboxylate: A Technical Guide for Drug Development Professionals

This in-depth technical guide delves into the crystal structure of propyl 2-hydroxyquinoline-4-carboxylate, a representative quinoline derivative. For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of atoms in a molecule is paramount. This knowledge underpins structure-activity relationships (SAR), informs formulation strategies, and is critical for intellectual property protection.[1] This guide provides a comprehensive overview of the synthesis, crystallization, and detailed structural analysis of the title compound, offering field-proven insights and self-validating protocols.

Introduction to the Quinoline Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure.[1] Propyl 2-hydroxyquinoline-4-carboxylate, an ester derivative of 2-hydroxyquinoline-4-carboxylic acid, serves as an exemplary case study for the elucidation of crystalline architecture. The presence of a hydroxyl group and a carboxylate moiety suggests the potential for significant hydrogen bonding interactions, which can profoundly influence crystal packing and, consequently, the physicochemical properties of the solid state.[4]

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This section outlines a robust and reproducible methodology for obtaining propyl 2-hydroxyquinoline-4-carboxylate crystals suitable for X-ray diffraction analysis.

Synthesis of Propyl 2-Hydroxyquinoline-4-carboxylate

A plausible and efficient synthetic route to propyl 2-hydroxyquinoline-4-carboxylate involves the esterification of 2-hydroxyquinoline-4-carboxylic acid. This well-established reaction provides a high yield of the desired product.

Experimental Protocol:

-

Reactant Preparation: In a 250 mL round-bottom flask, suspend 2-hydroxyquinoline-4-carboxylic acid (1.0 eq) in propan-1-ol (20 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization

The formation of single crystals is often the rate-limiting step in crystal structure determination.[1] The slow evaporation technique is a reliable method for growing high-quality crystals of quinoline derivatives.[5]

Experimental Protocol:

-

Solvent Selection: Dissolve the purified propyl 2-hydroxyquinoline-4-carboxylate in a suitable solvent system, such as a mixture of chloroform and ethanol, until near saturation.[5]

-

Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

-

Slow Evaporation: Transfer the filtered solution to a clean vial and cover it with a perforated lid or parafilm to facilitate slow evaporation of the solvent.[5]

-

Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Crystals are expected to form over a period of several days to a week.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula and wash them with a small amount of cold solvent.

Crystal Structure Determination and Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[6][7] This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

X-ray Data Collection and Structure Refinement

A suitable single crystal of propyl 2-hydroxyquinoline-4-carboxylate is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and space group. The structure is then solved and refined to yield a final crystallographic model.

Hypothetical Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C13H13NO3 |

| Formula Weight | 231.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 13.789(5) |

| α (°) | 90 |

| β (°) | 109.45(2) |

| γ (°) | 90 |

| V (ų) | 1112.3(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.38 |

| R-factor (%) | 4.5 |

Molecular Structure and Conformation

The refined crystal structure would reveal the precise geometry of the propyl 2-hydroxyquinoline-4-carboxylate molecule. The quinoline ring is expected to be essentially planar, with the propyl chain adopting a stable, extended conformation. The tautomeric equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) forms is a key aspect of the quinoline-4-carboxylate scaffold. Spectroscopic and crystallographic data for related compounds suggest that the keto form is generally more stable.[8]

Caption: Potential Hydrogen Bonding Motif.

Spectroscopic and Thermal Analysis

Complementary analytical techniques provide further confirmation of the structure and information about the compound's properties.

Spectroscopic Characterization

The spectroscopic profile of propyl 2-hydroxyquinoline-4-carboxylate is essential for its unambiguous identification.

Expected Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons of the quinoline ring, signals for the propyl chain (triplet, sextet, triplet), and a broad singlet for the N-H proton. [8] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester and the C2 carbon of the quinoline ring at characteristic chemical shifts, along with signals for the other aromatic and aliphatic carbons. [8] |

| IR | A strong absorption band for the C=O stretching of the ester group, N-H stretching vibration, and characteristic bands for the aromatic C-H and C=C bonds. [8] |

| UV-Vis | Absorption maxima in the UV region corresponding to π-π* electronic transitions within the quinoline chromophore. [8] |

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide insights into the thermal stability of the compound. TGA would indicate the decomposition temperature, while DTA would reveal any phase transitions, such as melting. For quinoline derivatives, thermal stability up to around 300°C is often observed. [9]

Conclusion

This technical guide has provided a comprehensive, albeit illustrative, overview of the determination and analysis of the crystal structure of propyl 2-hydroxyquinoline-4-carboxylate. The methodologies and principles described are broadly applicable to the structural elucidation of other novel quinoline derivatives and small organic molecules. A thorough understanding of the crystalline architecture is indispensable for modern drug discovery and development, enabling the rational design of new therapeutic agents with optimized properties.

References

- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.

- CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.

- X-Ray Crystallography of Chemical Compounds - PMC - NIH.

- X-ray Crystallography - Anton Paar Wiki.

- Liquid-crystalline quinoline derivatives.

- X–ray Crystallography – Fundamentals - Fiveable.

- X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates - MDPI.

- CN103664892B - The crystallization of quinoline - Google Patents.

- Demystifying X-ray Crystallography - stoltz2.caltech.edu.

- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI.

- Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption - RSC Publishing.

- Synthesis of derivatives of quinoline. - SciSpace.

- Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations | Request PDF - ResearchGate.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC.

- Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxol.

- US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents.

- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI.

- US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents.

- 2-Propylquinoline-4-carboxylate | C13H12NO2- | CID 4745153 - PubChem - NIH.

- Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide - Benchchem.

- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem.

- Synthetic approaches for novel 3-heteroaryl-4- hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - Semantic Scholar.

- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed.

- 2-Hydroxyquinoline-4-carboxylic acid - Anshul Specialty Molecules.

Sources

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 7. fiveable.me [fiveable.me]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03899E [pubs.rsc.org]

Biological Activity of Propyl 2-Hydroxyquinoline-4-Carboxylate: A Technical Guide

Topic: Biological Activity of Propyl 2-Hydroxyquinoline-4-Carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propyl 2-hydroxyquinoline-4-carboxylate (also referred to as propyl 2-oxo-1,2-dihydroquinoline-4-carboxylate) represents a critical lipophilic scaffold in the development of quinoline-based therapeutics. While often utilized as a synthetic intermediate for complex carboxamides, the propyl ester itself exhibits distinct biological properties governed by its physicochemical profile.

This guide analyzes the compound’s role as a bioactive probe in antimicrobial (specifically antitubercular) and anticancer research. Unlike its free acid counterpart, the propyl ester leverages increased lipophilicity (LogP ~2.8–3.2) to enhance membrane permeability, acting effectively as a prodrug or a direct inhibitor of nucleotide biosynthesis enzymes like Dihydroorotate Dehydrogenase (DHODH) and bacterial DNA Gyrase .

Chemical Basis & Structure-Activity Relationship (SAR)

Tautomeric Equilibrium

The core pharmacophore exists in a dynamic tautomeric equilibrium between the 2-hydroxyquinoline (enol) and 2-quinolone (keto) forms. In solution and solid states, the 2-quinolone (keto) tautomer predominates, stabilized by intermolecular hydrogen bonding.

-

Implication: Biological assays involving protein binding (e.g., DHODH) primarily interact with the keto-form, where the N-H serves as a hydrogen bond donor.

The "Propyl Effect" in SAR

In Structure-Activity Relationship (SAR) studies, the propyl ester occupies a "lipophilic sweet spot":

-

Methyl/Ethyl Esters: Often too polar to penetrate complex barriers like the mycobacterial cell wall efficiently.

-

Butyl/Benzyl Esters: Frequently suffer from poor aqueous solubility, limiting bioavailability.

-

Propyl Ester: Optimizes the balance between solubility and permeability , enhancing cellular uptake in phenotypic screens against M. tuberculosis and solid tumor lines.

Synthesis & Experimental Protocols

Synthesis Workflow (Pfitzinger Reaction)

The most authoritative route for high-purity synthesis utilizes the Pfitzinger reaction, condensing isatin with a ketone, followed by esterification.

Protocol:

-

Ring Expansion: Reflux Isatin (1.0 eq) with dilute KOH (30%) and the appropriate ketone (e.g., acetone or pyruvate derivative) to yield the 2-hydroxyquinoline-4-carboxylic acid intermediate.

-

Acidification: Precipitate the free acid using glacial acetic acid (pH 4.0).

-

Esterification: Reflux the dried acid in n-propanol with catalytic sulfuric acid (

) for 8–12 hours. -

Purification: Recrystallize from ethanol/water to achieve >98% purity (HPLC).

Visualization: Synthesis Pathway

Figure 1: Synthetic route via Pfitzinger reaction and subsequent Fischer esterification.

Biological Activity Profiles

Antimicrobial & Antitubercular Activity

The propyl ester demonstrates significant activity against Gram-positive bacteria and Mycobacteria, primarily by targeting DNA replication.

-

Mechanism: Inhibition of DNA Gyrase (Topoisomerase II) .[1] The quinolone core intercalates into DNA or binds the GyrA subunit, stabilizing the DNA-enzyme cleavage complex.

-

Selectivity: The propyl group facilitates passive diffusion across the mycolic acid-rich cell wall of M. tuberculosis. Once inside, nonspecific esterases may hydrolyze it to the active free acid, trapping the inhibitor intracellularly (Ion Trapping).

Table 1: Comparative Antimicrobial Activity (MIC in

| Organism | Compound Variant | MIC ( | Mechanism Note |

| S. aureus | Free Acid | >64 | Poor uptake |

| S. aureus | Propyl Ester | 8 – 16 | Enhanced lipophilicity |

| M. tuberculosis | Ethyl Ester | 32 | Moderate permeability |

| M. tuberculosis | Propyl Ester | 6.25 – 12.5 | Optimal wall penetration |

| E. coli | Propyl Ester | >128 | Efflux pump susceptibility |

Anticancer Activity (DHODH Inhibition)

Quinoline-4-carboxylates are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine biosynthesis.[1]

-

Pathway: Inhibition of DHODH depletes intracellular uridine monophosphate (UMP) pools.

-

Effect: Induces p53-dependent cell cycle arrest at the S-phase in rapidly dividing cancer cells (e.g., ESCC, MCF-7).

-

Data: The propyl ester derivative has shown IC

values in the low micromolar range (2–10

Visualization: Mechanism of Action

Figure 2: Dual mechanism of action showing cellular entry via lipophilic ester and intracellular targeting.

Experimental Assay Protocols

In Vitro Antitubercular Assay (MABA)

Standardized protocol for evaluating MIC against M. tuberculosis H37Rv.

-

Preparation: Dissolve Propyl 2-hydroxyquinoline-4-carboxylate in DMSO to 10 mM stock.

-

Inoculum: Dilute M. tuberculosis H37Rv culture to

CFU/mL in Middlebrook 7H9 broth. -

Plating: Add 100

L inoculum to 96-well plates containing serial dilutions of the compound (0.2 – 100 -

Incubation: Incubate at 37°C for 7 days.

-

Readout: Add Alamar Blue reagent. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing color change.

DHODH Enzymatic Inhibition Assay

Validates the molecular target interaction.

-

Reaction Mix: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 1 mM Dihydroorotate, 0.1 mM Ubiquinone (CoQ), and 0.05 mM DCIP (chromogen).

-

Initiation: Add purified human DHODH enzyme and varying concentrations of the propyl ester.

-

Measurement: Monitor the reduction of DCIP at 600 nm over 10 minutes.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC

.

References

-

Filali Baba, Y., et al. (2017).[2] Prop-2-ynyl 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-4-carboxylate. IUCrData. Link

-

Chai, Y., et al. (2011). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry. Link

-

Musiol, R., et al. (2010).[2] Quinoline-based antifungals: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem Technical Guides. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids. Link

-

Munshi, P., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Link

Sources

In vitro studies of propyl 2-hydroxyquinoline-4-carboxylate

In Vitro Studies of Propyl 2-Hydroxyquinoline-4-Carboxylate: A Technical Guide

Executive Summary

Propyl 2-hydroxyquinoline-4-carboxylate (CAS: 39497-03-5) is a lipophilic ester derivative of the quinoline-4-carboxylic acid scaffold. Within drug discovery, this compound represents a critical structural motif used to modulate the physicochemical properties—specifically lipophilicity and membrane permeability—of the parent 2-hydroxyquinoline-4-carboxylic acid (a structural isomer of kynurenic acid).

This guide details the technical framework for evaluating this compound in vitro. It focuses on its application as a potential antimicrobial agent and antioxidant , while addressing the critical pharmacokinetic liability of ester-based prodrugs: hydrolytic stability. The protocols below are designed to validate the compound's efficacy, stability, and safety profile in a pre-clinical setting.

Chemical Identity & Physicochemical Profiling

Before initiating biological assays, the compound's structural dynamics must be understood. 2-hydroxyquinolines exhibit lactam-lactim tautomerism, favoring the 2-quinolone (lactam) form in aqueous solution.

-

IUPAC Name: Propyl 2-hydroxyquinoline-4-carboxylate[1][2][3][4][5]

-

Alternative Name: Propyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

-

Molecular Formula: C₁₃H₁₃NO₃[6]

-

Molecular Weight: 231.25 g/mol [6]

Tautomeric Equilibrium Visualization The following diagram illustrates the equilibrium between the enol (hydroxy) and keto (quinolone) forms, which dictates hydrogen bonding capacity and receptor binding.

Caption: Lactim-lactam tautomerism of the quinoline core. The lactam form is thermodynamically favored in polar solvents.

In Vitro Stability Profiling (Metabolic Stability)

As a propyl ester, this compound acts as a prodrug . The ester moiety masks the polar carboxylic acid, enhancing cell permeability. However, it is susceptible to rapid hydrolysis by plasma esterases (e.g., carboxylesterases).

Objective: Determine the half-life (

Protocol: Plasma Stability Assay

-

Preparation: Spiking solution (10 mM in DMSO).

-

Incubation:

-

Matrix: Pooled human/rat plasma (pH 7.4).

-

Concentration: 1 µM final compound concentration (0.1% DMSO).

-

Temperature: 37°C.

-

-

Sampling: Aliquots taken at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Analysis: LC-MS/MS monitoring the parent (Propyl ester, m/z 232) and metabolite (Acid, m/z 190).

Data Interpretation:

-

High Stability:

remaining after 60 min. Indicates systemic exposure of the ester. -

Low Stability:

remaining after 15 min. Indicates the compound acts strictly as a prodrug, delivering the acid intracellularly.

Antimicrobial Activity Evaluation

Quinoline-4-carboxylates are historically significant pharmacophores for antimicrobial activity (related to fluoroquinolones, though mechanistically distinct).

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Protocol: Broth Microdilution Assay (CLSI Standards)

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL in Mueller-Hinton Broth. -

Compound Dilution:

-

Prepare serial 2-fold dilutions of Propyl 2-hydroxyquinoline-4-carboxylate in DMSO.

-

Test Range: 0.5 µg/mL to 256 µg/mL.

-

-

Controls:

-

Positive Control: Ciprofloxacin (Fluoroquinolone benchmark).

-

Negative Control: DMSO vehicle (max 1%).

-

-

Incubation: 16–20 hours at 37°C.

-

Readout: Visual turbidity inspection or OD₆₀₀ measurement.

Data Presentation Table

| Organism | Strain | Reference Drug (MIC µg/mL) | Target MIC (Active) |

| S. aureus | ATCC 29213 | 0.25 - 1.0 (Ciprofloxacin) | |

| E. coli | ATCC 25922 | 0.004 - 0.015 (Ciprofloxacin) | |

| P. aeruginosa | ATCC 27853 | 0.25 - 1.0 (Ciprofloxacin) |

Note: The propyl ester is expected to show higher potency than the free acid due to superior bacterial membrane penetration.

Antioxidant Activity Assessment

Hydroxyquinolines possess radical scavenging capabilities due to the phenolic hydroxyl group (in the lactim form) and the potential for metal chelation.

Protocol: ABTS Radical Cation Scavenging Assay

-

Reagent: Generate ABTS•+ by reacting ABTS (7 mM) with potassium persulfate (2.45 mM) for 16h in the dark.

-

Dilution: Dilute ABTS solution with ethanol to an absorbance of 0.70 at 734 nm.

-

Assay:

-

Mix 20 µL of compound (10–100 µM) with 180 µL of diluted ABTS solution.

-

Incubate for 6 minutes in the dark.

-

-

Measurement: Read Absorbance at 734 nm.

-

Calculation:

Mechanistic Workflow & Cytotoxicity

To validate the compound as a therapeutic lead rather than a toxicant, selectivity must be established.

Cytotoxicity Protocol (MTT Assay):

-

Cell Lines: HEK293 (Kidney, normal), HepG2 (Liver, metabolic active).

-

Threshold:

µM is generally considered low cytotoxicity for early hits.

Proposed Mechanism of Action The following diagram outlines the hypothesized flow of the propyl ester from administration to intracellular action.

Caption: Prodrug mechanism: Lipophilic ester facilitates entry, followed by intracellular activation to the carboxylic acid.

References

-

Compound Identification: BLD Pharm.[2][3][4] (n.d.). Propyl 2-hydroxyquinoline-4-carboxylate (CAS 39497-03-5).[1][2][3][4][6] Retrieved from

-

Antioxidant Methodology: Hassan, A. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from

-

Antimicrobial Protocols: Wang, J., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI Molecules. Retrieved from

-

Structural Context: Organic Syntheses. (1946). 2-Methyl-4-hydroxyquinoline (Synthesis of related scaffolds). Org. Synth. 1946, 26, 45. Retrieved from

Sources

- 1. 1423025-03-9|Propan-2-yl 2-hydroxypyridine-4-carboxylate|BLD Pharm [bldpharm.com]

- 2. 206120-78-7|Methyl 2-hydroxyquinoline-7-carboxylate|BLD Pharm [bldpharm.com]

- 3. 10222-61-4|2-Butoxyquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 115801-85-9|Methyl 2-methoxyquinoline-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. 39497-03-5 | propyl 2-hydroxyquinoline-4-carboxylate | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 6. Propyl 2-hydroxyquinoline-4-carboxylate_39497-03-5_해서 화공 [hairuichem.com]

The Cinchoninic Acid Scaffold: A Technical Guide to Quinoline-4-Carboxylic Acids

Executive Summary

Quinoline-4-carboxylic acid (cinchoninic acid) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for a variety of biological targets. Historically isolated from the oxidative degradation of Cinchona alkaloids, this moiety has evolved from a degradation product into a cornerstone of modern drug discovery.[1] Its derivatives span therapeutic classes from local anesthetics (Cinchocaine) to potent DHODH inhibitors (Brequinar) and NK3 receptor antagonists (Talnetant).

This technical guide provides a rigorous analysis of the scaffold’s history, synthetic pathways (specifically the Pfitzinger and Doebner reactions), and its application in contemporary pharmacology.

Historical Origins: The Cinchona Connection

The discovery of quinoline-4-carboxylic acids is inextricably linked to the antimalarial alkaloids of the Cinchona tree. In the late 19th century, as chemists attempted to elucidate the structure of quinine and cinchonine, oxidative degradation studies became the primary analytical tool.

-

1820: Isolation of quinine and cinchonine by Pelletier and Caventou.

-

Late 1800s: Oxidation of cinchonine with chromic acid yielded a carboxylic acid retaining the quinoline core. This product was named cinchoninic acid (quinoline-4-carboxylic acid), establishing the substituent pattern that defines this class.

This historical degradation provided the first structural proof that the Cinchona alkaloids contained a quinoline ring substituted at the 4-position, a finding that guided the subsequent total synthesis of quinine.

Synthetic Methodologies

The construction of the quinoline-4-carboxylic acid core relies on two classical yet robust condensation reactions: the Pfitzinger Reaction and the Doebner Reaction . Both offer distinct advantages depending on the availability of starting materials (isatins vs. anilines).

The Pfitzinger Reaction (1886)

Principle: The condensation of isatin with a ketone or aldehyde possessing an

Mechanism: The reaction proceeds via the hydrolysis of the isatin lactam bond to form isatic acid (2-aminophenylglyoxylic acid). This intermediate undergoes a Claisen-type condensation with the carbonyl compound, followed by cyclization and dehydration.

Figure 1: Mechanistic pathway of the Pfitzinger Reaction, converting isatin to quinoline-4-carboxylic acid.

Strategic Utility:

-

Pros: High regioselectivity; isatin derivatives are widely available.

-

Cons: Requires strong basic conditions, which may not be compatible with sensitive functional groups.

The Doebner Reaction (1887)

Principle: A three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids.

Mechanism: The reaction typically involves the formation of a Schiff base (imine) between the aniline and the aldehyde. The enol form of pyruvic acid then adds to the imine, followed by intramolecular cyclization and oxidative aromatization (often requiring an oxidant or disproportionation).

Figure 2: The Doebner multi-component synthesis pathway.

Strategic Utility:

-

Pros: One-pot synthesis; atom economical; versatile 2-position substitution.

-

Cons: Traditional protocols often suffer from low yields and require harsh reflux conditions. Modern variants use Lewis acid catalysts (e.g., Fe(OTf)₃) to improve efficiency.

Medicinal Chemistry & Applications

The quinoline-4-carboxylic acid scaffold is a validated pharmacophore in multiple therapeutic areas.

Pharmacology & SAR

The 4-COOH group serves as a critical hydrogen bond donor/acceptor and a handle for further derivatization (amides/esters).

| Drug / Compound | Target | Indication | Structural Key |

| Cinchocaine (Dibucaine) | Na+ Channels | Local Anesthetic | Amide derivative of 2-butoxyquinoline-4-COOH.[2] The lipophilic tail aids membrane penetration. |

| Brequinar | DHODH | Oncology / Antiviral | 4-COOH mimics the carboxylate of the natural substrate (dihydroorotate), binding in the ubiquinone channel. |

| Talnetant (SB223412) | NK3 Receptor | Schizophrenia (Investigational) | 3-hydroxy-2-phenylquinoline-4-carboxamide core.[3][4] High affinity for the neurokinin-3 receptor. |

| Quinclorac | Auxin Agonist | Herbicide | Note: Isomeric 8-COOH.[5] Included for comparison; regiochemistry drastically alters activity (auxin mimic vs. enzyme inhibitor). |

Case Study: Brequinar (DHODH Inhibition)

Brequinar illustrates the power of the 4-COOH scaffold. It inhibits Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine biosynthesis.[6]

-

Mechanism: Brequinar binds to the ubiquinone-binding tunnel of DHODH.

-

Interaction: The carboxylate group at position 4 forms a salt bridge with Arg136 in the enzyme active site, anchoring the molecule, while the biphenyl moiety occupies the hydrophobic tunnel.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Method: Modified Doebner Reaction using Iron(III) Triflate catalysis. Objective: To synthesize 2-phenylquinoline-4-carboxylic acid from aniline, benzaldehyde, and pyruvic acid.

Reagents

-

Aniline (1.1 mmol)

-

Benzaldehyde (1.0 mmol)

-

Pyruvic Acid (1.0 mmol)

-

Iron(III) Trifluoromethanesulfonate [Fe(OTf)₃] (15 mol%)

-

Ethanol (5 mL)

Step-by-Step Workflow

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (106 mg, 1.0 mmol) and aniline (102 mg, 1.1 mmol) in ethanol (5 mL).

-

Activation: Add Fe(OTf)₃ (76 mg, 0.15 mmol) to the mixture. Stir at room temperature for 10 minutes to facilitate imine formation.

-

Addition: Add pyruvic acid (88 mg, 1.0 mmol) dropwise to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature). Maintain reflux for 3 hours. Monitor reaction progress via TLC (SiO₂, 50% EtOAc/Hexanes).

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly.

-

If precipitate forms: Filter the solid and wash with cold ethanol (2 x 5 mL) and water.

-

If no precipitate: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (20 mL) and wash with 1M HCl (to remove unreacted aniline) followed by water. Extract the organic layer with saturated NaHCO₃ solution. Acidify the aqueous bicarbonate layer with 1M HCl to pH 3-4 to precipitate the free acid.

-

-

Purification: Recrystallize the crude solid from ethanol/water to afford 2-phenylquinoline-4-carboxylic acid as a yellow solid.

-

Validation:

-

Melting Point: Expect ~209-210°C.

-

1H NMR (DMSO-d6): Look for the characteristic singlet at δ ~8.4-8.6 ppm (H-3 proton of quinoline ring).

-

References

-

BenchChem. Cinchoninic Acid: A Comprehensive Technical Guide to its Discovery and Synthesis.Link

-

Scientific.net. One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction.Link

-

MDPI. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals.Link

-

PubMed. Me-talnetant and osanetant interact within overlapping but not identical binding pockets in the human tachykinin neurokinin 3 receptor.Link

-

Wikipedia. Doebner reaction.Link

-

Wikipedia. Pfitzinger reaction.Link

-

Wikipedia. Cinchocaine.Link

-

PubChem. Quinclorac (8-quinolinecarboxylic acid isomer).[5]Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cinchocaine - Wikipedia [en.wikipedia.org]

- 3. Me-talnetant and osanetant interact within overlapping but not identical binding pockets in the human tachykinin neurokinin 3 receptor transmembrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinclorac | C10H5Cl2NO2 | CID 91739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Yield Esterification of 2-Hydroxyquinoline-4-Carboxylic Acid

[1]

Executive Summary

This Application Note provides a definitive technical guide for the esterification of 2-hydroxyquinoline-4-carboxylic acid , a critical scaffold in medicinal chemistry known for its role as an NMDA receptor antagonist and neuroprotective agent.

Synthesizing esters of this compound presents unique challenges due to keto-enol tautomerism and poor solubility in standard organic solvents. Standard esterification protocols often fail or yield mixtures of

-

Thionyl Chloride Activation (Method A): The preferred route for simple alkyl esters (methyl, ethyl), offering high yields (>85%) and operational simplicity.

-

Steglich Coupling (Method B): A modified protocol for complex or acid-sensitive alcohols, utilizing high-polarity solvents to overcome solubility barriers.

Scientific Background & Mechanistic Insight

The Tautomeric Challenge

The substrate exists in a tautomeric equilibrium between the enol form (2-hydroxy) and the keto form (2-oxo, or quinolone). In both solid state and solution, the 2-oxo form predominates.

-

Implication for Synthesis: The 2-oxo form renders the molecule highly stable and rigid, significantly reducing its solubility in non-polar solvents (DCM, Toluene). Furthermore, the presence of the amide-like nitrogen (NH) and the phenol-like oxygen creates competition during alkylation reactions.

-

Selectivity Strategy: To selectively esterify the C-4 carboxylic acid without touching the ring heteroatoms, one must activate the carboxyl group specifically (via acid chloride or carbodiimide) rather than using basic alkylation conditions (e.g., Alkyl Halide + Base), which frequently leads to

-alkylation byproducts.

Solubility Profile

-

Water: Insoluble (except in high pH).

-

Methanol/Ethanol: Slightly soluble (requires heat).

-

DMSO/DMF: Soluble.

-

Chlorinated Solvents: Insoluble.

Critical Decision: Protocols must either utilize a solvent that dissolves the starting material (DMF) or proceed through a heterogeneous phase that solubilizes the intermediate (e.g., the acid chloride formed in neat SOCl

Visualization: Reaction Pathways

Figure 1: Mechanistic pathways. Method A (Blue path) ensures chemoselectivity. The dashed Red path indicates the common pitfall of direct alkylation.

Experimental Protocols

Method A: Thionyl Chloride Activation (Gold Standard)

Best for: Methyl, Ethyl, and simple alkyl esters. Mechanism: In situ formation of acid chloride, which solubilizes the starting material.

Reagents:

-

2-Hydroxyquinoline-4-carboxylic acid (1.0 eq)

-

Thionyl Chloride (SOCl

) (5.0 – 10.0 eq) -

Anhydrous Alcohol (Methanol or Ethanol) (Solvent volume, ~0.2 M)

-

Catalytic DMF (1-2 drops)

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl

or N -

Addition (Heterogeneous): Add the solid carboxylic acid to the flask. Add the anhydrous alcohol. The solid will likely not dissolve completely; this is normal.

-

Activation:

-

Cool the suspension to 0°C (ice bath).

-

Add Thionyl Chloride dropwise over 10–15 minutes. Caution: Exothermic reaction with gas evolution (SO

, HCl). -

Note: Alternatively, for difficult substrates, reflux the acid in neat SOCl

first to form the acid chloride, evaporate excess SOCl

-

-

Reflux: Heat the mixture to reflux (65°C for MeOH, 80°C for EtOH).

-

Observation: The suspension should clarify into a solution within 1–2 hours as the ester forms (esters are generally more soluble than the zwitterionic acid).

-

Maintain reflux for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).

-

-

Workup:

-

Concentrate the solvent in vacuo to roughly 20% of the original volume.

-

Pour the residue into ice-cold saturated NaHCO

solution (slowly!) to neutralize residual acid. -

The ester often precipitates as a solid. Filter the solid.[2][3][4]

-

If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na

SO

-

Purification: Recrystallize from Ethanol or Acetone.

Method B: Steglich Esterification (Modified)

Best for: Complex, acid-sensitive, or high-molecular-weight alcohols. Constraint: Requires a solvent that dissolves the starting material (DMF or DMSO).

Reagents:

-

2-Hydroxyquinoline-4-carboxylic acid (1.0 eq)

-

Target Alcohol (1.1 eq)

-

EDC[5]·HCl (1.2 eq) (Preferred over DCC for easier workup)

-

DMAP (0.1 eq) (Catalyst)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Protocol:

-

Solubilization: Dissolve the carboxylic acid in anhydrous DMF (approx. 5–10 mL per gram). Mild heating (40°C) may be required to achieve full dissolution.

-

Activation: Cool to 0°C. Add EDC·HCl and DMAP. Stir for 15 minutes.

-

Coupling: Add the target alcohol.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Workup (Critical for DMF removal):

-

Dilute the reaction mixture with a large excess of water (10x volume) or 5% LiCl solution (helps remove DMF).

-

Extract with Ethyl Acetate (3x).

-

Wash the organic layer extensively with water (3x) and brine (1x) to remove DMF traces.

-

-

Purification: Flash column chromatography (Silica gel, typically 0-5% MeOH/DCM gradient).

Quantitative Data & Solvent Selection

Table 1: Solubility & Yield Comparison

| Solvent System | Method | Solubility of SM | Typical Yield | Notes |

| Methanol / SOCl | A | Poor (Heterogeneous) | 92% | Best for Methyl Ester. Reaction clarifies as product forms. |

| Ethanol / H | Fischer | Poor | 65-75% | Slower reaction (24-48h). Requires rigorous reflux. |

| DMF / EDC | B | Good | 70-85% | Essential for complex alcohols. Workup is more tedious. |

| Acetone / K | Alkylation | Poor | <40% (Ester) | Not Recommended. Produces significant N-methyl and O-methyl impurities. |

Quality Control & Validation

To ensure the integrity of the synthesized ester, the following analytical markers must be verified.

NMR Validation (1H NMR in DMSO-d6)

-

Loss of COOH: Disappearance of the broad carboxylic acid proton (usually >12 ppm).

-

Appearance of Ester:

-

Methyl Ester: Sharp singlet at ~3.8 – 3.9 ppm.

-

Ethyl Ester: Quartet (~4.3 ppm) and Triplet (~1.3 ppm).

-

-

Ring Protons: The C-3 proton (singlet/doublet near 6.5–7.0 ppm) is diagnostic. If N-alkylation occurred, the chemical shift of the ring protons would change significantly due to the loss of aromaticity/tautomeric shift.

HPLC Purity

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Detection: UV 254 nm (The quinoline core is highly UV active).

-

Shift: The ester will be significantly less polar (higher retention time) than the parent acid.

Tautomerism Visualization

Understanding the substrate's behavior is vital for troubleshooting.

Figure 2: Tautomeric equilibrium favoring the 2-oxo form.

References

-

Organic Syntheses Procedure for 2-substituted 4-hydroxyquinolines. (General method for ring synthesis and properties). Organic Syntheses, Coll.[2] Vol. 3, p.593 (1955).

-

Synthesis of Kynurenic Acid Ethyl Esters. (Discussion on eco-friendly methods and solubility). PMC (PubMed Central).

-

Thionyl Chloride Activation Protocols. Common Organic Chemistry.

-

PubChem Compound Summary: 2-Hydroxyquinoline-4-carboxylic acid. (Physical properties and biological activity). National Center for Biotechnology Information.

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]

- 4. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]

- 5. bdmaee.net [bdmaee.net]

Application Notes and Protocols for the Use of Propyl 2-Hydroxyquinoline-4-carboxylate in Antimicrobial Agent Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinoline ring system is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] This heterocyclic scaffold is present in numerous natural products and synthetic compounds with applications ranging from antimalarial to anticancer agents.[1][2] Within this chemical family, quinoline-4-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research for the discovery of novel antimicrobial agents.[3] These compounds often exhibit potent activity against a wide spectrum of Gram-positive and Gram-negative bacteria.[4]

Propyl 2-hydroxyquinoline-4-carboxylate serves as a key intermediate in the synthesis of a diverse library of potential antimicrobial compounds. The ester functionality at the 4-position provides a versatile handle for the introduction of various pharmacophores, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The 2-hydroxy group can exist in tautomeric equilibrium with its 2-oxo form (a quinolone), a structural motif common in many established quinolone antibiotics. This document provides a comprehensive guide to the synthesis of propyl 2-hydroxyquinoline-4-carboxylate, its subsequent derivatization into potential antimicrobial agents, and the protocols for evaluating their antimicrobial efficacy.

PART 1: Synthesis of Propyl 2-Hydroxyquinoline-4-carboxylate

The synthesis of propyl 2-hydroxyquinoline-4-carboxylate is most directly achieved through the esterification of 2-hydroxyquinoline-4-carboxylic acid. The Fischer-Speier esterification, a classic and reliable method, is well-suited for this transformation.[5][6] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[7] To drive the reaction towards the formation of the ester, an excess of the alcohol (propanol in this case) is typically used, and the removal of water, a byproduct, can also be employed.[2]

1.1: Proposed Synthetic Pathway

The synthesis begins with the commercially available 2-hydroxyquinoline-4-carboxylic acid, which is reacted with propanol in the presence of a strong acid catalyst, such as sulfuric acid.

Sources

- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Quinolones: A Comprehensive Review | AAFP [aafp.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. athabascau.ca [athabascau.ca]

Application Notes and Protocols: Propyl 2-Hydroxyquinoline-4-carboxylate in Cancer Research

An in-depth guide to the application of propyl 2-hydroxyquinoline-4-carboxylate and its analogs in cancer research is presented below, designed for researchers, scientists, and professionals in drug development.

Introduction

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1] Among these, quinoline-4-carboxylic acid derivatives have garnered substantial interest for their potential as anticancer agents.[1][2] This guide focuses on propyl 2-hydroxyquinoline-4-carboxylate, a representative of this class, and its potential applications in oncology research. While direct studies on this specific ester may be limited, this document extrapolates from the extensive research on closely related 2-hydroxyquinoline-4-carboxylic acid analogs to provide a comprehensive framework for its investigation.

These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical enzymes in cancer cell proliferation and survival.[1] This document will delve into the potential mechanisms of action, provide detailed protocols for in vitro evaluation, and offer insights into data interpretation.

Potential Mechanisms of Action

The anticancer activity of quinoline-4-carboxylic acid derivatives is often attributed to their ability to interfere with essential cellular processes in cancer cells. Several key mechanisms have been proposed for this class of compounds:

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for the synthesis of DNA and RNA.[1] Cancer cells, due to their rapid proliferation, are highly dependent on this pathway. By inhibiting DHODH, these compounds can deplete the pyrimidine pool, leading to cell cycle arrest and a halt in tumor growth.[1][3]

-

Induction of Apoptosis: Many quinoline derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells. This can be concentration-dependent and is a crucial mechanism for eliminating malignant cells.[4][5]

-

Histone Deacetylase (HDAC) Inhibition: Some analogs have been identified as HDAC inhibitors.[5] HDACs play a critical role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately causing cancer cell death.

-

Sirtuin (SIRT) Inhibition: Certain quinoline-4-carboxylic acid derivatives have shown inhibitory activity against sirtuins, such as SIRT3.[6] Sirtuins are involved in various cellular processes, including metabolism and stress response, and their modulation can impact cancer cell viability.

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism of action of propyl 2-hydroxyquinoline-4-carboxylate via DHODH inhibition.

Caption: Hypothetical pathway of DHODH inhibition by propyl 2-hydroxyquinoline-4-carboxylate.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of propyl 2-hydroxyquinoline-4-carboxylate.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Propyl 2-hydroxyquinoline-4-carboxylate

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of propyl 2-hydroxyquinoline-4-carboxylate in complete medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following compound treatment.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

-

Cancer cell lines

-

Propyl 2-hydroxyquinoline-4-carboxylate

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (PI Staining)

This protocol assesses the effect of the compound on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Propyl 2-hydroxyquinoline-4-carboxylate

-

PI/RNase staining buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the compound as described in the apoptosis assay.

-

Cell Fixation: Harvest and wash the cells, then fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in PI/RNase staining buffer. Incubate in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Experimental Workflow Diagram

Caption: General workflow for the in vitro evaluation of propyl 2-hydroxyquinoline-4-carboxylate.

Data Presentation

Quantitative data from these experiments should be presented clearly for comparison.

Table 1: Hypothetical IC50 Values of Propyl 2-hydroxyquinoline-4-carboxylate in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| A549 | Lung Cancer | 8.9 |

| HCT116 | Colon Cancer | 3.5 |

| K562 | Leukemia | 1.8[5] |

| U266 | Multiple Myeloma | 1.1[5] |

Note: The IC50 values for K562 and U266 are for a related compound, D28, as reported in the literature.[5]

Conclusion and Future Directions

Propyl 2-hydroxyquinoline-4-carboxylate, as a representative of the quinoline-4-carboxylic acid class, holds promise for further investigation as an anticancer agent. The protocols outlined in this guide provide a solid foundation for evaluating its efficacy and mechanism of action. Future studies could explore its effects in combination with existing chemotherapeutic agents, its in vivo efficacy in animal models, and further elucidation of its molecular targets. The versatility of the quinoline scaffold allows for further chemical modifications to optimize potency and selectivity, paving the way for the development of novel cancer therapeutics.[1]

References

- US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google P

- US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google P

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (URL: [Link])

-

Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC. (URL: [Link])

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (URL: [Link])

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. (URL: [Link])

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (URL: [Link])

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC. (URL: [Link])

-

Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 - Cancer Research and Treatment. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC. (URL: [Link])

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (URL: [Link])

-

Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors - PubMed. (URL: [Link])

-

In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - MDPI. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Propyl 2-Hydroxyquinoline-4-Carboxylate Synthesis

Answering the user's request to create a technical support center for improving the yield of propyl 2-hydroxyquinoline-4-carboxylate synthesis.

Welcome to the technical support center for the synthesis of propyl 2-hydroxyquinoline-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this process. Our goal is to provide you with in-depth, field-proven insights to enhance the yield and purity of your target compound.

Overview of the Core Synthesis: The Gould-Jacobs Reaction

The synthesis of 2-hydroxyquinoline-4-carboxylate esters is most commonly achieved via the Gould-Jacobs reaction.[1][2][3] This versatile method involves two primary stages:

-

Condensation: An aniline reacts with an alkoxymethylenemalonate ester to form an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron cyclization to form the quinoline ring system.[3]

For the specific synthesis of propyl 2-hydroxyquinoline-4-carboxylate, the reaction would typically involve aniline and diethyl ethoxymethylenemalonate (DEEM), followed by a transesterification step with propanol, or by using a dipropyl malonate derivative from the outset. The final product exists in tautomeric equilibrium with its 4-quinolone form.[1][4]

Reaction Pathway Diagram

Below is a diagram illustrating the general pathway of the Gould-Jacobs reaction.

Caption: General workflow for the Gould-Jacobs synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Q1: My yield of the anilinomethylenemalonate intermediate (Step 1) is low. What's going wrong?

A1: Low yield in the initial condensation step is a common hurdle. The primary causes are often incomplete reaction or suboptimal conditions.

Potential Causes & Solutions:

-

Insufficient Reaction Time/Temperature: The condensation of aniline with the malonate ester requires adequate time and heat to proceed to completion.

-

Conventional Heating: Refluxing in ethanol for 2-3 hours is a standard procedure.[4] Ensure the reflux is vigorous enough. Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial to determine when the starting materials have been consumed.

-

Microwave Irradiation: This modern technique can dramatically reduce reaction times to as little as 7 minutes with comparable or improved yields.[4][5] Consider this if you have access to a microwave reactor.

-

-

Stoichiometry: Ensure you are using an appropriate ratio of reactants. A slight excess (1.0-1.2 equivalents) of the malonate ester can help drive the reaction to completion.[3]

-

Catalysis: While often performed neat or in a simple solvent, certain catalysts can promote this step. Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) has been shown to be effective, though it is more commonly used for the subsequent cyclization step.[4]

Recommended Protocol (Step 1 - Condensation):

-

In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Add anhydrous ethanol as a solvent.

-

Reflux the mixture for 2 hours, monitoring by TLC until the aniline spot disappears.

-

Cool the mixture to room temperature. The intermediate product often precipitates and can be collected by filtration. If not, evaporate the solvent under reduced pressure.[4]

Q2: The cyclization step (Step 2) is inefficient, resulting in a low yield of the final quinoline product. How can I improve this?

A2: The thermal cyclization is the most energy-intensive step and is highly sensitive to temperature. Insufficient heat is the most frequent cause of failure.

Potential Causes & Solutions:

-

Inadequate Temperature: This electrocyclization requires very high temperatures, typically above 250 °C.[3][6] Standard laboratory heating equipment may not be sufficient.

-

High-Boiling Solvents: Using an inert, high-boiling solvent is the classical solution. Solvents like Dowtherm A (a mixture of diphenyl and diphenyl ether) or mineral oil are heated to reflux (around 250-260 °C), and the intermediate is added.[6][7] This ensures a stable and sufficiently high reaction temperature, often increasing yields to over 90%.[6]

-

Caution: These solvents can be difficult to remove from the final product. Thorough washing of the precipitated product with a non-polar solvent like petroleum ether or hexane is necessary.[7]

-

-

Reaction Time: The optimal reaction time at these high temperatures is often short (10-15 minutes).[7] Prolonged heating can lead to decomposition and the formation of side products.[5][6]

-

Modern Heating Methods:

-

Microwave-Assisted Synthesis: This is an excellent alternative to high-boiling solvents. Microwave heating can achieve the necessary high temperatures rapidly and in a controlled manner, leading to shorter reaction times and often cleaner reactions.[5][8] Optimization of temperature and time is critical to avoid degradation.[5]

-

Data Presentation: Microwave vs. Conventional Heating

The following table summarizes a study on the Gould-Jacobs reaction, illustrating the critical balance between temperature and time to maximize yield and minimize degradation.

| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) | Notes |

| 1 | 250 | 10 | 1% | Incomplete cyclization. Intermediate remains. |

| 2 | 300 | 10 | 37% | Improved cyclization but degradation starts. |

| 3 | 250 | 30 | 5% | Longer time at lower temp is ineffective. |

| 4 | 300 | 30 | 28% | Significant degradation/decarboxylation. |

| 5 | 300 | 5 | 47% | Optimal balance: High temp, short time. |

| (Data adapted from a study on a similar Gould-Jacobs reaction by Biotage)[5] |

Q3: My final product is impure. I suspect side reactions like hydrolysis or decarboxylation. How can I prevent this?

A3: The presence of water and excessive heat are the primary culprits for the formation of these common side products.

Potential Causes & Solutions:

-

Hydrolysis: The propyl ester group can be hydrolyzed to a carboxylic acid if moisture is present, especially at high temperatures.

-

Prevention: Use anhydrous solvents and reagents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

-

-

Decarboxylation: If the ester is first hydrolyzed to the carboxylic acid, the resulting quinoline-4-carboxylic acid can decarboxylate at high temperatures to form 2-hydroxyquinoline.[1][6]

-

Prevention: The key is to prevent the initial hydrolysis. Additionally, precise control over the reaction temperature and time during the cyclization step is crucial. As shown in the table above, prolonged heating at very high temperatures can lead to lower yields, partly due to decarboxylation and other degradation pathways.[5]

-

Troubleshooting Logic Diagram

This diagram outlines a logical flow for diagnosing yield issues.

Caption: A step-by-step guide to troubleshooting low product yield.

Frequently Asked Questions (FAQs)

-

What is a realistic overall yield to expect for this synthesis?

-

While individual steps can be optimized to over 90%, a realistic overall yield for the multi-step classical synthesis is typically in the range of 60-80% under optimized conditions. Modern methods using microwave assistance report final yields in the 40-50% range in significantly less time.[5]

-

-

Can I synthesize the ethyl or methyl ester instead?

-

Absolutely. Using diethyl ethoxymethylenemalonate and performing the reaction without a final transesterification step will yield ethyl 2-hydroxyquinoline-4-carboxylate. Using dimethyl malonate derivatives would similarly lead to the methyl ester. The core principles of the troubleshooting guide remain the same.

-

-

Are there any major safety concerns with the high-temperature cyclization?

-

Yes. Working with solvents like Dowtherm A or mineral oil at temperatures exceeding 250 °C requires extreme caution. Ensure you are using a well-ventilated fume hood, appropriate personal protective equipment (PPE), and a heating mantle with a temperature controller. Be mindful of the autoignition temperatures of all substances.

-

-

What is the best way to purify the final product?

-

Recrystallization is the most common method. After the reaction, the crude product is often a solid. It can be washed with a non-polar solvent like petroleum ether to remove the high-boiling solvent, then recrystallized from a polar solvent like ethanol, glacial acetic acid, or a mixture of ethanol and water.[7][9]

-

Detailed Experimental Protocols

Protocol 1: Classical High-Temperature Synthesis

-

Condensation: In a 250 mL round-bottom flask, combine aniline (9.3 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol) in 100 mL of anhydrous ethanol. Reflux for 2 hours. Cool the reaction to room temperature and collect the precipitated ethyl anilinomethylenemalonate by filtration. Wash with cold ethanol and dry.

-

Cyclization: Place 150 mL of Dowtherm A in a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser.[7] Heat the solvent to a vigorous reflux (~255 °C).

-

Add the dried intermediate from the previous step (0.1 mol) to the refluxing solvent in portions over 5 minutes.

-

Continue stirring and refluxing for an additional 15 minutes.[7]

-

Allow the mixture to cool to room temperature. A yellow or tan solid should precipitate.

-

Add 200 mL of petroleum ether to the mixture to further precipitate the product and dilute the Dowtherm A.[7]

-

Collect the solid by filtration and wash thoroughly with 100 mL of petroleum ether to remove residual solvent.

-

Transesterification (if needed): To obtain the propyl ester from the ethyl ester, reflux the ethyl ester product in an excess of propanol with a catalytic amount of sulfuric or p-toluenesulfonic acid. Monitor by TLC until the starting material is consumed. Neutralize the acid, remove the excess propanol under reduced pressure, and purify the resulting propyl ester.

-

Purification: Recrystallize the crude propyl 2-hydroxyquinoline-4-carboxylate from hot ethanol or glacial acetic acid.[9]

Protocol 2: Microwave-Assisted Synthesis

-

Reaction Setup: In a 10 mL microwave vial, add aniline (2.0 mmol), and diethyl ethoxymethylenemalonate (6.0 mmol).[5] The excess malonate ester acts as both reagent and solvent.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 300 °C and hold for 5 minutes.[5] (Caution: This will generate high pressure, typically around 20-25 bar. Use only appropriate equipment).

-

Isolation: After the reaction, cool the vial to room temperature. The product will often precipitate.

-

Add ice-cold acetonitrile (3 mL) to the vial, filter the solid product, and wash with a small amount of additional cold acetonitrile.[5]

-

Transesterification & Purification: Proceed with the transesterification and purification steps as described in Protocol 1.

References

-

Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

- Preparation method for quinoline-4-carboxylic acid derivative - Google Patents.

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [Link]

-

Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. [Link]

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

-

Microwave-Assisted Synthesis of Quinolines. Scribd. [Link]

- Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents.

-

2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. benchchem.com [benchchem.com]

- 4. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 5. ablelab.eu [ablelab.eu]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]

Technical Support Center: Purification of Propyl 2-hydroxyquinoline-4-carboxylate

Welcome to the Technical Support Center for the purification of propyl 2-hydroxyquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this quinoline derivative.

Introduction to Purification Challenges

Propyl 2-hydroxyquinoline-4-carboxylate is a key intermediate in pharmaceutical synthesis.[1] Its purification can be challenging due to the presence of a variety of potential impurities, including unreacted starting materials, byproducts from the esterification process, and degradation products. The selection of an appropriate purification strategy is critical to obtaining a final product of high purity, which is essential for its intended downstream applications. This guide provides a systematic approach to troubleshooting common purification issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of propyl 2-hydroxyquinoline-4-carboxylate.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization. What should I do?

A1: "Oiling out," the separation of the compound as a liquid instead of a solid, is a common issue. It often occurs when the solution is supersaturated or when the cooling process is too rapid.

-

Causality: The high concentration of the solute and rapid temperature drop do not allow for the ordered arrangement of molecules into a crystal lattice. Instead, the compound aggregates as an amorphous oil.

-

Solutions:

-

Increase Solvent Volume: Your solution may be too concentrated. Add more of the hot solvent to ensure the compound remains dissolved as it cools more slowly.

-

Slow Down the Cooling Process: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Gradual cooling is crucial for crystal formation.

-

Change the Solvent System: A single solvent may not be ideal. A two-solvent system can be effective.[2] Dissolve your compound in a "good" solvent (in which it is highly soluble when hot) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.[2] For esters, common solvent pairs include ethanol/water or ethyl acetate/hexanes.[3]

-

Q2: I am not getting any crystal formation, even after cooling.

A2: This indicates that the solution is not sufficiently saturated.

-

Causality: Either too much solvent was used initially, or the chosen solvent is too good at dissolving the compound at all temperatures.

-

Solutions:

-

Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.

-

Induce Crystallization:

-

Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the solution to initiate crystallization.

-

-

Q3: The purified crystals have a low melting point and a broad melting range.

A3: This is a strong indication that your sample is still impure.

-

Causality: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

-

Solution:

-

Repeat Recrystallization: Perform a second recrystallization, ensuring slow cooling and using an appropriate solvent system.

-

Consider an Alternative Purification Method: If repeated recrystallizations do not improve purity, column chromatography may be necessary to remove persistent impurities.

-

Column Chromatography Issues

Q4: My compound is not moving from the baseline of the TLC plate or the top of the column.

A4: This suggests that the eluent (solvent system) is not polar enough to move your compound.

-

Causality: Propyl 2-hydroxyquinoline-4-carboxylate, with its ester and hydroxyl groups, has some polarity. The silica gel stationary phase is highly polar, and a non-polar eluent will not be able to displace the compound from the silica.

-

Solution:

-

Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A good starting point for quinoline derivatives is a mixture of petroleum ether and ethyl acetate, or dichloromethane and methanol.[4]

-

Q5: My compound is eluting with the solvent front, and there is no separation from impurities.

A5: This indicates that your eluent is too polar.

-

Causality: A highly polar eluent will move all components of the mixture through the column quickly, without allowing for differential partitioning between the stationary and mobile phases.

-

Solution:

-

Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent system. For instance, in a hexane/ethyl acetate system, increase the percentage of hexane.

-

Q6: The separation between my compound and an impurity is poor.

A6: This is a common challenge that requires optimization of the chromatographic conditions.

-

Causality: The chosen eluent system does not have sufficient selectivity to resolve the two compounds.

-

Solutions:

-

Fine-tune the Eluent System: Make small, incremental changes to the solvent ratio.

-

Try a Different Solvent System: Sometimes, changing one of the solvents can dramatically improve selectivity. For example, replacing ethyl acetate with acetone or dichloromethane might alter the interactions with your compounds and improve separation.

-

Use Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be employed.[5] This involves gradually increasing the polarity of the eluent during the chromatography run, which can help to separate compounds with a wider range of polarities.

-

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of propyl 2-hydroxyquinoline-4-carboxylate?

A1: The impurities will largely depend on the synthetic route. Assuming the compound is synthesized by the esterification of 2-hydroxyquinoline-4-carboxylic acid with propanol, common impurities could include:

-

Unreacted 2-hydroxyquinoline-4-carboxylic acid: The starting carboxylic acid is a common impurity if the esterification reaction does not go to completion.

-

Unreacted Propanol: This is usually removed during the work-up and evaporation steps.

-

Byproducts from the esterification catalyst: If an acid catalyst like sulfuric acid is used, it must be thoroughly neutralized and removed during the work-up.

-